molecular formula C18H15Cl2N3OS B11952833 (1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone

(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B11952833
M. Wt: 392.3 g/mol
InChI Key: GHVVADUXOLVLHG-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenyl, ethanone, dichlorophenyl, and thiazolyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the individual components. The key steps include:

    Formation of 4-methoxyphenyl ethanone: This can be achieved through the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 4-(3,4-dichlorophenyl)-1,3-thiazole: This involves the cyclization of appropriate precursors, such as 3,4-dichlorobenzaldehyde and thiourea, under acidic conditions.

    Hydrazone formation: The final step involves the condensation of 4-methoxyphenyl ethanone with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl hydrazine under reflux conditions in ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 1-(4-methoxyphenyl)ethanol.

    Substitution: Various halogenated or nitrated derivatives of the thiazole ring.

Scientific Research Applications

(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(4-methoxyphenyl)ethanone [4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone: Similar structure but with different positioning of chlorine atoms.

    (1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]hydrazone: Fluorine atoms instead of chlorine atoms.

Uniqueness

The unique combination of methoxy, ethanone, dichlorophenyl, and thiazolyl groups in (1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern and functional groups contribute to its reactivity and potential efficacy in different research and industrial contexts.

Properties

Molecular Formula

C18H15Cl2N3OS

Molecular Weight

392.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H15Cl2N3OS/c1-11(12-3-6-14(24-2)7-4-12)22-23-18-21-17(10-25-18)13-5-8-15(19)16(20)9-13/h3-10H,1-2H3,(H,21,23)/b22-11+

InChI Key

GHVVADUXOLVLHG-SSDVNMTOSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.